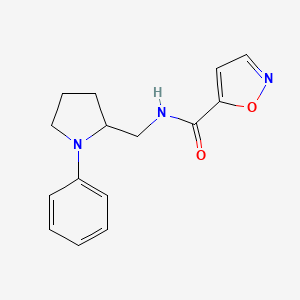

N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

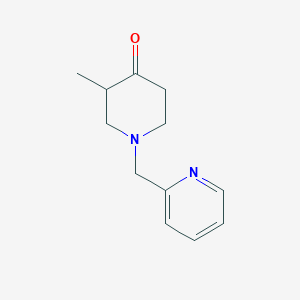

“N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is of interest in the field of medicinal chemistry due to its potential biological activity .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the use of pyrrolidine, a versatile scaffold for creating biologically active compounds . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of isoxazoles often involves the (3 + 2) cycloaddition reaction .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications

Discovery of PARP Inhibitors

N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide is closely related to compounds studied for their inhibitory effects on Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, including ABT-888, highlights the therapeutic potential in cancer treatment. These compounds show significant efficacy in enzyme inhibition and cellular potency, suggesting a promising avenue for this compound analogs in oncology (Penning et al., 2009).

Optimization of Benzimidazole Carboxamide PARP Inhibitors

Further optimization of phenyl-substituted benzimidazole carboxamide PARP inhibitors led to the identification of compounds with high potency against PARP-1 enzymes, exemplified by A-966492. Such optimization underscores the importance of structural modifications in enhancing biological activity and bioavailability, presenting a framework for exploring the therapeutic potential of this compound derivatives (Penning et al., 2010).

Inhibition of Dihydroorotate Dehydrogenase

Isoxazol derivatives, including those structurally related to this compound, have demonstrated inhibitory effects on dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. This inhibition is pivotal for the development of immunosuppressive and antirheumatic drugs, indicating potential applications in autoimmune diseases (Knecht & Löffler, 1998).

Synthesis and Characterization of Isoxazole Derivatives

The structural elucidation of isoxazole amino esters, closely related to this compound, provides valuable insights into the steric and electronic influences of isoxazole derivatives on biological activity. Such studies are foundational for designing molecules with enhanced specificity and efficacy for therapeutic applications (Smith et al., 1991).

Copper-Catalyzed Synthesis of Isoxazolidines

Innovations in the synthesis of isoxazolidines, through copper-catalyzed aminooxygenation of hydroxylamines, highlight the versatility of isoxazole and pyrrolidine derivatives in organic synthesis and drug discovery. These methodologies enable the efficient generation of complex molecules with potential biological activities, paving the way for novel applications of this compound analogs (Karyakarte et al., 2012).

Future Directions

The future directions in the study of “N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide” and similar compounds could involve the development of alternate metal-free synthetic routes . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a potential area of research .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various receptors and enzymes, influencing numerous biological processes .

Mode of Action

Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been reported to exert a variety of effects, depending on their specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide . .

properties

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c19-15(14-8-9-17-20-14)16-11-13-7-4-10-18(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXJZBPOWMXCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)

![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)

![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)

![2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2922331.png)

![Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2922335.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2922339.png)

![(2S)-2-[[4-(4-Chlorophenyl)piperazine-1-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B2922340.png)